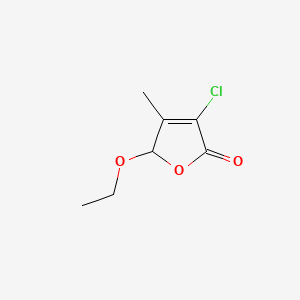
(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one is a complex organic compound with a unique structure that includes a benzodiazocin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(1Z)-3H-1,2-Diazonine: A compound with a similar diazocin ring structure.
Geranyl Pyrophosphate Derivatives: Compounds that undergo similar cyclization reactions.
Uniqueness
(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one is unique due to its specific substituents and the resulting chemical properties. Its structure allows for unique interactions and reactivity compared to other similar compounds.
Propiedades
| 112613-46-4 | |
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
6-ethyl-3,3-dimethyl-1,2-dihydro-1,5-benzodiazocin-4-one |
InChI |
InChI=1S/C14H18N2O/c1-4-11-10-7-5-6-8-12(10)15-9-14(2,3)13(17)16-11/h5-8,15H,4,9H2,1-3H3 |
Clave InChI |
KBZBOXWTENNTOU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=O)C(CNC2=CC=CC=C21)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)


![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)


![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)

![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)

![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
